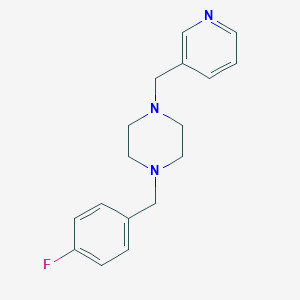

1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine is a useful research compound. Its molecular formula is C17H20FN3 and its molecular weight is 285.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine is a synthetic compound belonging to the piperazine class, which is recognized for its diverse biological activities. The compound's structure includes a fluorinated benzyl group and a pyridine moiety, contributing to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, interactions with biological targets, and therapeutic potential.

- Molecular Formula : C17H20FN3

- Molecular Weight : 285.36 g/mol

- CAS Number : 160539-86-6

The compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. This configuration is significant in medicinal chemistry due to its ability to interact with various biological targets.

Synthesis

The primary synthesis pathway for this compound involves nucleophilic substitution reactions. The general reaction can be represented as follows:

This reaction typically occurs under basic conditions using solvents like dichloromethane or toluene and bases such as potassium carbonate or sodium hydroxide.

Mechanistic Studies

Research indicates that this compound interacts with various neurotransmitter receptors and enzymes involved in signaling pathways. Initial studies suggest its potential as a modulator in neurotransmission and calcium signaling, although detailed mechanistic studies are still required to elucidate its precise biological effects .

Inhibition Studies

A notable area of investigation involves the compound's inhibitory effects on tyrosinase (TYR), an enzyme critical in melanin biosynthesis. In studies involving derivatives of 4-fluorobenzylpiperazine, one derivative exhibited an IC50 value of 0.18μM, significantly more potent than the reference compound kojic acid (IC50 = 17.76μM) . This suggests that modifications to the piperazine structure can enhance inhibitory activity against TYR.

Antimelanogenic Activity

In vitro studies have demonstrated that certain derivatives of this compound exert antimelanogenic effects on B16F10 melanoma cells without cytotoxicity. The docking analysis indicated favorable binding modes within the active site of TYR, suggesting a competitive inhibition mechanism .

Interaction with Ion Channels

Another area of interest is the interaction with ion channels, particularly in mosquito models. Compounds structurally related to this compound have shown activity against the AeKir1 channel in Aedes aegypti, indicating potential applications in controlling mosquito-borne diseases .

Comparative Analysis

The following table summarizes the biological activity of structurally related compounds:

| Compound Name | IC50 (μM) | Biological Target | Notes |

|---|---|---|---|

| This compound | Not Determined | Tyrosinase | Potentially effective against hyperpigmentation disorders |

| 4-(4-fluorobenzyl)piperazin-1-ylmethanone | 0.18 | Tyrosinase | Highly potent inhibitor |

| Kojic Acid | 17.76 | Tyrosinase | Reference compound |

| Novel piperazine derivatives | Varies | AeKir1 Channel | Active against mosquito larvae |

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine exhibits several biological activities:

- Neuropharmacological Effects : Similar compounds have been investigated for their interactions with dopamine and serotonin receptors, suggesting potential antidepressant and anxiolytic properties.

- Binding Affinity Studies : Interaction studies focus on the compound's binding affinity to various receptors, employing techniques such as radiolabeled ligand binding assays and functional assays to elucidate pharmacodynamics.

Pharmacological Applications

The unique structural motifs of this compound suggest utility in several therapeutic contexts:

- Central Nervous System Disorders : Its potential as a treatment for conditions such as depression and anxiety has been highlighted due to its interaction with neurotransmitter systems.

- Cancer Research : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also possess anticancer properties .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine | Similar piperazine core | Different fluorine position affecting activity |

| 1-(4-Chlorobenzyl)-4-(pyridin-3-ylmethyl)piperazine | Chlorine instead of fluorine | May exhibit different receptor selectivity |

| 1-(Phenyl)-4-(pyridin-3-ylmethyl)piperazine | No halogen substituent | Potentially broader biological activity |

The specific combination of substituents in this compound may enhance its selectivity and potency against specific biological targets compared to its analogs.

Case Studies

Several studies have explored the applications of this compound:

Study on Neuropharmacological Effects

A study evaluated the effects of similar piperazine derivatives on anxiety-related behaviors in animal models. The results indicated significant anxiolytic effects, suggesting that this compound could have comparable effects due to its structural similarities .

Cancer Cell Proliferation Inhibition

In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, a derivative showed an IC50 value of 15 µM against HeLa cells, indicating potential for further development as an anticancer agent .

Propiedades

Fórmula molecular |

C17H20FN3 |

|---|---|

Peso molecular |

285.36 g/mol |

Nombre IUPAC |

1-[(4-fluorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |

InChI |

InChI=1S/C17H20FN3/c18-17-5-3-15(4-6-17)13-20-8-10-21(11-9-20)14-16-2-1-7-19-12-16/h1-7,12H,8-11,13-14H2 |

Clave InChI |

KOOYZZMVUJGKMS-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CN=CC=C3 |

SMILES canónico |

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CN=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.